N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the benzamide moiety, along with two methoxy groups and a nitro group on the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide typically involves the nitration of 4,5-dimethoxybenzoic acid followed by the formation of the benzamide derivative. The general synthetic route can be summarized as follows:
Amidation: The nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.
Major Products
Reduction: N-cyclopentyl-4,5-dimethoxy-2-aminobenzamide.
Substitution: Products depend on the nucleophile used, such as N-cyclopentyl-4-methoxy-5-substituted-2-nitrobenzamide.
Scientific Research Applications
N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity . The cyclopentyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzoic acid: Lacks the cyclopentyl group and has different reactivity and applications.
4,5-Dimethoxy-2-nitrobenzyl chloride: Used as a protecting group in organic synthesis.
N-cyclopentyl-4,5-dimethoxy-2-aminobenzamide: The reduced form of the compound with different biological activities.
Uniqueness
N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the cyclopentyl group distinguishes it from other nitrobenzamides, offering unique steric and electronic properties that can be exploited in various applications .
Properties
IUPAC Name |
N-cyclopentyl-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-12-7-10(11(16(18)19)8-13(12)21-2)14(17)15-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIXOVLBVRJJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2CCCC2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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